molecular formula C7H10O2 B3154222 (E)-3-cyclopropyl-2-methylacrylic acid CAS No. 773112-21-3

(E)-3-cyclopropyl-2-methylacrylic acid

Cat. No.: B3154222
CAS No.: 773112-21-3
M. Wt: 126.15 g/mol
InChI Key: ZPSRHBWFNNDPCQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-cyclopropyl-2-methylacrylic acid (CAS 1399672-44-6) is an organic compound with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol . This high-purity reagent is intended for research applications and is strictly for Laboratory Use Only; it is not intended for diagnostic or therapeutic uses for humans or animals. The cyclopropyl and acrylic acid functional groups make this compound a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical compounds. For instance, related cyclopropylacrylic acid derivatives are recognized as critical precursors in the asymmetric synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . Researchers utilize this compound for its unique steric and electronic properties, which can influence the biological activity and metabolic stability of the resulting molecules . The product is shipped with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopropyl-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSRHBWFNNDPCQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1CC1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 3 Cyclopropyl 2 Methylacrylic Acid

Stereoselective Synthesis of (E)-3-cyclopropyl-2-methylacrylic acid

The stereoselective synthesis of this compound is a complex process that requires precise control over the configuration of both the double bond and the cyclopropyl (B3062369) ring.

Control of (E)-Configuration in α,β-Unsaturated Carboxylic Acid Systems

Achieving the desired (E)-configuration in α,β-unsaturated carboxylic acid systems is a fundamental challenge in organic synthesis. Several methods have been developed to control the stereochemistry of the double bond.

Wittig and Horner-Wadsworth-Emmons Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for producing (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the phosphonium ylides used in the traditional Wittig reaction. wikipedia.orgnih.gov The HWE reaction's preference for the (E)-isomer is a result of thermodynamic control, where the trans-oxaphosphetane intermediate is favored due to reduced steric hindrance. organic-chemistry.org Stabilized ylides, often used in HWE reactions, generally lead to the thermodynamically more stable E-alkene. organic-synthesis.com In contrast, the standard Wittig reaction often yields Z-alkenes. organic-synthesis.com

Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
ReagentPhosphonium ylidePhosphonate carbanion
Predominant ProductOften Z-alkenesPredominantly E-alkenes wikipedia.org
Byproduct RemovalCan be difficult (triphenylphosphine oxide)Easy (water-soluble phosphate ester) organic-chemistry.org

Other Methods: While the HWE reaction is a primary method, other techniques can also yield (E)-α,β-unsaturated esters. For instance, a mild, triethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates has been developed to produce β-phosphoroxylated (E)-α,β-unsaturated esters with high stereoselectivity. nih.gov Additionally, certain reactions of aldehydes with dibromoacetic acid or ethyl dibromoacetate promoted by reagents like SmI2 or CrCl2 can stereoselectively produce (E)-α,β-unsaturated carboxylic acids and esters. organic-chemistry.org

Strategies for Cyclopropyl Ring Stereocontrol in Synthesis

The stereochemical integrity of the cyclopropyl ring is another critical aspect of the synthesis. The cyclopropane (B1198618) motif is present in a wide array of natural products and pharmacologically active compounds. nih.govbohrium.comresearchgate.net

Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a powerful and widely used method for the stereospecific conversion of alkenes to cyclopropanes. bohrium.comnih.gov This reaction involves an organozinc carbenoid that adds a methylene (B1212753) group to the double bond, preserving the original stereochemistry of the alkene. wikipedia.org

Directed Cyclopropanation: In molecules containing directing groups, such as allylic alcohols, the Simmons-Smith reaction can be directed to occur on a specific face of the double bond, leading to high diastereoselectivity. nih.gov This is a key strategy for controlling the stereochemistry of the cyclopropyl ring.

Asymmetric Synthesis: For the synthesis of enantiomerically pure cyclopropanes, asymmetric methods are employed. These can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. While catalytic asymmetric Simmons-Smith reactions have been challenging to develop, some success has been achieved with allylic alcohols. nih.gov

Established Total Synthesis Approaches to this compound

The total synthesis of this compound can be accomplished through various established routes that combine methods for forming the carbon-carbon double bond and the cyclopropane ring.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Alkene Formation

As previously mentioned, the Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the stereoselective synthesis of (E)-α,β-unsaturated esters and acids. chempedia.info

Application to this compound: In a synthetic route to this compound, a phosphonate ester, such as triethyl 2-phosphonopropionate, would be deprotonated with a suitable base to form the corresponding carbanion. This carbanion would then react with cyclopropanecarboxaldehyde (B31225). The subsequent elimination of the phosphate byproduct would yield the desired (E)-3-cyclopropyl-2-methylacrylic ester, which can then be hydrolyzed to the carboxylic acid. The HWE reaction is favored for its high (E)-selectivity and the ease of removal of the phosphate byproduct. wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation and Related Methods for β-Cyclopropylacrylic Acid Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Doebner Modification: A modification of this reaction, known as the Doebner modification, is particularly useful for synthesizing α,β-unsaturated carboxylic acids. This variation uses pyridine as a solvent and an active methylene compound with at least one carboxylic acid group, such as malonic acid. wikipedia.org The reaction of an aldehyde with malonic acid in pyridine leads to the α,β-unsaturated carboxylic acid, often with accompanying decarboxylation. wikipedia.orgorganic-chemistry.org For the synthesis of a β-cyclopropylacrylic acid, cyclopropanecarboxaldehyde would be reacted with malonic acid under these conditions.

Key Features of the Knoevenagel Condensation
ComponentDescription
Carbonyl CompoundAldehyde or ketone wikipedia.org
Active Hydrogen CompoundCompounds with the form Z−CH2−Z or Z−CHR−Z, where Z is an electron-withdrawing group (e.g., malonic acid, diethyl malonate) wikipedia.org
CatalystTypically a weakly basic amine wikipedia.org
ProductOften an α,β-unsaturated ketone or acid wikipedia.org

Furukawa Modification of the Simmons–Smith Reaction in Cyclopropane Formation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. The Furukawa modification enhances the reactivity of the system.

The Reagent: This modification involves the use of diethylzinc (Et2Zn) and diiodomethane (CH2I2) to generate the active carbenoid species. nih.govwikipedia.orgtcichemicals.com This combination is often more reactive and provides better yields than the original zinc-copper couple. wikipedia.org

Stereospecificity: A key advantage of the Simmons-Smith reaction and its modifications is its stereospecificity. The configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org This is crucial for controlling the stereochemistry of the final molecule. The reaction is believed to proceed through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond.

Application in Synthesis: In a total synthesis, the Furukawa modification of the Simmons-Smith reaction could be used to introduce the cyclopropyl group at an appropriate stage. For example, an allylic alcohol precursor could be subjected to cyclopropanation, with the hydroxyl group directing the stereochemistry of the methylene addition. nih.gov The resulting cyclopropyl alcohol could then be further elaborated to the target acrylic acid.

Precursor Chemistry and Key Intermediates in this compound Synthesis

The synthesis of this compound is a multi-step process that relies on the careful selection of precursors and the strategic application of key chemical reactions. The construction of the target molecule, with its characteristic cyclopropyl group, a methyl-substituted acrylic acid moiety, and specific (E)-stereochemistry, is achieved through a convergent synthesis that leverages well-established and highly reliable synthetic methodologies. This section details the critical precursors and intermediate stages that are fundamental to producing this compound with high purity and yield.

Cyclopropaneformaldehydes as Direct Synthetic Precursors

A primary and direct precursor for introducing the cyclopropyl moiety in the synthesis of this compound is cyclopropanecarboxaldehyde, also known as cyclopropaneformaldehyde. This aldehyde is a key building block as it contains the three-membered ring that is a core feature of the final product. The carbonyl group of the aldehyde provides a reactive site for the crucial carbon-carbon bond-forming reaction that builds the main chain of the acrylic acid.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of α,β-unsaturated esters from aldehydes, and it is particularly effective for this transformation. studylib.netwikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde to produce an alkene, typically with a high degree of stereoselectivity for the (E)-isomer. wikipedia.org For the synthesis of an ester precursor to this compound, cyclopropanecarboxaldehyde is reacted with a phosphonate ester, such as triethyl 2-phosphonopropionate. The reaction is typically carried out in the presence of a base, which deprotonates the phosphonate to form the nucleophilic carbanion that then attacks the aldehyde.

The general scheme for this reaction is as follows:

Reaction Scheme: Horner-Wadsworth-Emmons Olefination

Cyclopropanecarboxaldehyde reacts with Triethyl 2-phosphonopropionate in the presence of a base to yield Ethyl (E)-3-cyclopropyl-2-methylacrylate, which can then be hydrolyzed to the target molecule.
Reactant 1Reactant 2Key ReagentsProduct
CyclopropanecarboxaldehydeTriethyl 2-phosphonopropionateBase (e.g., NaH, NaOEt)Ethyl (E)-3-cyclopropyl-2-methylacrylate

This reaction is highly favored due to the formation of a stable dialkylphosphate salt as a byproduct, which is easily removed from the reaction mixture, often by an aqueous workup. wikipedia.org The stereoselectivity of the HWE reaction is a key advantage, as it preferentially forms the thermodynamically more stable (E)-alkene, which is the desired isomer for the target molecule. wikipedia.org

Alpha-Alkylation of Carboxylic Acids in Synthetic Routes

The "2-methyl" group in the target molecule is introduced through a process that can be conceptually understood as an alpha-alkylation of a carboxylic acid derivative. While direct alkylation of the final acrylic acid is not feasible, the methyl group is incorporated by using an alkylated precursor in the synthesis. The key reagent for this is triethyl 2-phosphonopropionate, which is itself prepared via an alpha-alkylation reaction.

The synthesis of this phosphonate reagent starts with a simpler phosphonate, triethyl phosphonoacetate. This starting material has acidic protons on the carbon alpha to both the phosphonate and the ester carbonyl groups. Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a nucleophilic enolate. youtube.com This enolate can then be alkylated by reacting it with an alkyl halide, in this case, a methyl halide like methyl iodide (CH₃I), in an SN2 reaction. youtube.com

Synthesis of the Phosphonate Reagent

The synthesis of Triethyl 2-phosphonopropionate via alpha-alkylation of Triethyl phosphonoacetate.
Starting MaterialReagentsIntermediateAlkylating AgentProduct
Triethyl phosphonoacetate1. Strong Base (e.g., NaH)Phosphonate enolateMethyl iodide (CH₃I)Triethyl 2-phosphonopropionate

This alpha-alkylation is a robust and well-understood method for forming carbon-carbon bonds at the alpha position of carbonyl compounds. youtube.com By using this pre-alkylated phosphonate in the subsequent Horner-Wadsworth-Emmons reaction, the methyl group is precisely installed at the correct position in the final acrylic acid structure.

Elimination Reactions for Acrylic Acid Moiety Formation

The formation of the carbon-carbon double bond (the acrylic acid moiety) is a critical step in the synthesis and is achieved through an elimination reaction. The Horner-Wadsworth-Emmons reaction is, in essence, a sequence of an addition reaction followed by an elimination.

The mechanism of the HWE reaction provides insight into how the double bond is formed. wikipedia.org After the initial nucleophilic addition of the phosphonate carbanion to the cyclopropanecarboxaldehyde, a tetrahedral intermediate is formed. This intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

This oxaphosphetane intermediate is unstable and rapidly collapses. The collapse occurs through the cleavage of the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of a new carbon-carbon pi bond (the double bond of the alkene) and a stable dialkyl phosphate byproduct. This final step is an elimination reaction, as the phosphate group is eliminated from the intermediate to form the alkene.

Mechanism of the HWE Elimination Step

The elimination of the phosphate group from the oxaphosphetane intermediate to form the (E)-alkene.

The stereochemical outcome of the HWE reaction is largely determined by the relative stability of the intermediates in this process. The reaction generally favors the formation of the (E)-alkene because the transition state leading to the (E)-isomer allows the bulky substituents (the cyclopropyl group and the ester group) to be in an anti-periplanar arrangement, which minimizes steric hindrance. wikipedia.org This inherent selectivity makes the HWE reaction a powerful tool for the stereocontrolled synthesis of (E)-alkenes like the ester precursor to this compound. The final step to obtain the target molecule is the hydrolysis of the resulting ethyl ester under acidic or basic conditions.

Chemical Reactivity and Transformation Mechanisms of E 3 Cyclopropyl 2 Methylacrylic Acid

Mechanistic Studies of the α,β-Unsaturated Carboxylic Acid Functionality

The core of (E)-3-cyclopropyl-2-methylacrylic acid's reactivity lies in its α,β-unsaturated carbonyl system. The conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (carbonyl) creates a polarized electronic system, making the molecule susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Additions, Including Michael Acceptor Mechanisms

The electron-withdrawing nature of the carboxyl group renders the β-carbon of the alkene electrophilic. This makes the compound an excellent Michael acceptor, susceptible to 1,4-conjugate addition by nucleophiles. nih.gov This reaction is a cornerstone of its chemical behavior.

The general mechanism for the Michael addition involves the attack of a nucleophile on the electrophilic β-carbon. This breaks the π-bond of the alkene, and the resulting negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, forming an enolate intermediate. Subsequent protonation of the α-carbon yields the final 1,4-addition product.

The reactivity of this compound in Michael additions is influenced by several factors. Compared to acrylic acid, the presence of the methyl group at the α-position in molecules like methacrylic acid (and by extension, the target compound) increases the electron density on the attacked β-carbon. researchgate.net This can slightly decrease the intrinsic electrophilicity but is often counterbalanced by other electronic and steric factors. The cyclopropyl (B3062369) group at the β-position also exerts an electronic influence, further modifying the reactivity profile. Studies on related compounds show that the presence of specific functional groups can be engineered to enhance the reactivity of the Michael acceptor. mdpi.com

Table 1: Factors Influencing Michael Addition to this compound
Structural FeatureInfluence on ReactivityMechanistic Implication
α-Methyl GroupElectron-donating, increases steric hindrance near the carbonyl group.May slightly decrease the rate of nucleophilic attack compared to an unsubstituted acrylate. researchgate.net
β-Cyclopropyl GroupPossesses σ-aromaticity, can stabilize adjacent charges.Influences the electrophilicity of the β-carbon and the stability of the enolate intermediate.
Carboxylic AcidStrong electron-withdrawing group.Activates the alkene for nucleophilic attack; can be deprotonated by basic nucleophiles, affecting the reaction pathway.

Electrophilic Additions to the Alkene Bond

While less common for α,β-unsaturated carbonyls due to the deactivated nature of the double bond, electrophilic addition can occur under specific conditions. libretexts.org The reaction is initiated by the attack of an electrophile (E⁺) on the π-bond of the alkene, forming a carbocation intermediate. A nucleophile (Nu⁻) then attacks the carbocation to give the final addition product.

The regioselectivity of this addition is governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule. libretexts.org For this compound, the addition of a protic acid like HBr would involve the initial protonation of the double bond. Two possible carbocations could form:

Protonation at the α-carbon: This would form a tertiary carbocation at the β-carbon, which is significantly stabilized by the adjacent cyclopropyl group. The cyclopropyl group can adopt a "bisected" conformation to maximize orbital overlap and delocalize the positive charge.

Protonation at the β-carbon: This would generate a carbocation at the α-carbon. This cation would be destabilized by the adjacent electron-withdrawing carboxylic acid group, although it would receive some stabilization from the α-methyl group.

Due to the powerful stabilizing effect of the cyclopropyl group on an adjacent positive charge, the formation of the β-carbocation is generally favored, dictating the regiochemical outcome of the reaction. The stereoselectivity of the addition (i.e., syn vs. anti addition) depends on the specific electrophile and the reaction mechanism, which can involve either a concerted or a stepwise pathway. masterorganicchemistry.com

Transformations Involving the Cyclopropyl Moiety

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 115 kJ/mol), making it susceptible to ring-opening reactions under various conditions. psu.edu

Ring-Opening Reactions and Associated Mechanistic Pathways

The cleavage of the strained C-C bonds of the cyclopropyl ring is a key transformation pathway. This can be initiated by transition metals, radicals, or electrophilic/nucleophilic attack.

Radical-Mediated Ring Opening: Homolytic cleavage of a bond adjacent to the cyclopropyl ring can generate a cyclopropylmethyl radical. This radical species is known to undergo extremely rapid, irreversible ring-opening to form a homoallylic (but-3-enyl) radical. psu.edu The rate of this rearrangement is so fast that the cyclopropylmethyl radical is often used as a mechanistic probe for radical reactions. psu.edu

Metal-Catalyzed Ring Opening: Transition metals like nickel can catalyze the ring-opening of activated cyclopropanes, such as cyclopropyl ketones. nih.gov Mechanistic investigations suggest pathways involving the oxidative addition of a C-C bond to a low-valent metal center or nucleophilic attack by an organometallic species on the carbonyl group, inducing ring cleavage. nih.gov For instance, samarium(II) iodide (SmI₂) in the presence of a proton source has been shown to effect the reductive ring-opening of cyclopropanes conjugated to ester groups. acs.org

Table 2: Mechanistic Pathways for Cyclopropyl Ring Opening
InitiatorKey IntermediateTypical Product TypeReference
Radical InitiatorCyclopropylmethyl radicalHomoallylic (but-3-enyl) system psu.edu
Nickel Catalyst / OrganozincAlkylnickel(II) intermediateγ-Substituted silyl (B83357) enol ether nih.gov
Samarium(II) Iodide (SmI₂)Radical anion / Organosamarium speciesReductively opened chain acs.org

Functionalization of the Cyclopropyl Ring

While ring-opening is common, reactions that functionalize the cyclopropyl ring while preserving its structure are also of synthetic interest. However, these transformations are challenging due to the high C-H bond strength and potential for competing ring-opening pathways. Research in this area often focuses on directed C-H activation or cyclopropanation reactions of unsaturated precursors. For example, methods for the direct, stereospecific cyclopropanation of unprotected α,β-unsaturated acids using samarium carbenoids have been developed. organic-chemistry.org Similarly, asymmetric radical cyclopropanation of related α,β-unsaturated amides can be achieved with high stereoselectivity using chromium-based metalloradical catalysis. nih.gov These methods highlight the chemical strategies used to construct such systems, providing insight into the relative stability and reactivity of the cyclopropane (B1198618) ring within this molecular context.

Derivatization of the Carboxylic Acid Group and Its Mechanisms

The carboxylic acid group is readily transformed into a variety of derivatives through well-established mechanisms, primarily involving nucleophilic acyl substitution. These reactions typically proceed via the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a leaving group (often water).

Esterification: The reaction of this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. wikipedia.org The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. The ethyl and methyl esters of related cyclopropyl acrylates are common derivatives. nih.govcymitquimica.com

Amide Formation: Direct reaction with an amine is generally inefficient. Instead, coupling agents are used to activate the carboxylic acid. A common method involves using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). mdpi.com EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide, or it can react with HOBt to form an activated ester, which then cleanly reacts with the amine. mdpi.com

Acyl Halide Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. The mechanism with SOCl₂ involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group
DerivativeReagentsGeneral Mechanism
EsterAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Fischer Esterification (Nucleophilic Acyl Substitution)
AmideAmine (R'-NH₂), Coupling Agent (e.g., EDC, HOBt)Activation followed by Nucleophilic Acyl Substitution
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Nucleophilic Acyl Substitution

Esterification and Amide Bond Formation Mechanisms

The carboxylic acid moiety is the primary site for esterification and amide bond formation. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physical and biological properties.

Esterification

The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Alternatively, transesterification of a more common ester, like a methyl or ethyl ester, can be employed. This equilibrium reaction is often driven to completion by removing the lower-boiling alcohol byproduct. libretexts.org For instance, the synthesis of various methacrylic acid esters has been effectively carried out using a lithium hydroxide (B78521) catalyst, which is dried prior to use to minimize water content and prevent the formation of lithium salts of the carboxylic acid. libretexts.org

A general scheme for the synthesis of α,β-unsaturated esters involves reacting a vinylmercuric halide with carbon monoxide in an alcohol solvent, often facilitated by a noble metal catalyst. google.com While not a direct esterification of the pre-formed acid, this highlights a synthetic route toward the ester derivatives.

Interactive Data Table: Esterification of Acrylic Acids

Amide Bond Formation

The formation of an amide bond from this compound and an amine is a critical transformation, particularly for creating peptidomimetics and other biologically active molecules. nih.gov This reaction typically requires the activation of the carboxylic acid to form a more reactive intermediate, as the carboxylate anion is generally unreactive towards amines.

A plethora of coupling reagents have been developed for this purpose. rsc.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used. amazonaws.comsilicycle.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea (B33335) byproduct. silicycle.com

To improve reaction efficiency and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. amazonaws.comhepatochem.com HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines. amazonaws.com Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are also highly effective coupling reagents that offer fast reaction times and minimize racemization. hepatochem.comresearchgate.net

An efficient approach to creating cyclopropyl peptidomimetics has been developed, underscoring the importance of these amide-forming reactions for this class of compounds. nih.gov

Interactive Data Table: Common Amide Coupling Reagents

Reduction and Oxidation Pathways

The presence of both a C=C double bond and a carboxylic acid group allows for selective or complete reduction and various oxidation reactions.

Reduction Pathways

The reduction of this compound can target the alkene, the carboxylic acid, or both.

Reduction of the Alkene: Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere would likely yield 3-cyclopropyl-2-methylpropanoic acid. rsc.org The conditions can often be tuned to leave the carboxylic acid group intact.

Reduction of the Carboxylic Acid: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reagent capable of this transformation. numberanalytics.commasterorganicchemistry.comwizeprep.com Due to its high reactivity, LiAlH₄ will typically reduce both the carboxylic acid and the conjugated C=C double bond, yielding 3-cyclopropyl-2-methylpropan-1-ol. ic.ac.ukyoutube.com The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to release the primary alcohol. youtube.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. masterorganicchemistry.comyoutube.com

Chemoenzymatic Reduction: An alternative pathway involves the use of carboxylic acid reductase (CAR) enzymes. These enzymes can reduce carboxylic acids to aldehydes, which can then be used in subsequent reactions or further reduced to alcohols. nih.gov

Oxidation Pathways

The electron-rich carbon-carbon double bond is the most susceptible site for oxidation.

Epoxidation: The alkene can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, yielding (E)-3-(3-cyclopropyl-2-methyloxiran-2-yl)carboxylic acid. libretexts.orgyoutube.com These epoxides are valuable intermediates themselves and can be opened under acidic or basic conditions to form diols. youtube.comyoutube.com

Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol).

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation with m-CPBA followed by acid-catalyzed ring-opening with water. The water molecule attacks the protonated epoxide from the side opposite the existing oxygen bridge, resulting in an anti-diol. libretexts.orgyoutube.com

Syn-dihydroxylation: This transformation is typically accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add to the double bond in a concerted, syn-fashion to form a cyclic intermediate (a cyclic osmate ester in the case of OsO₄), which is then hydrolyzed to give the syn-diol. libretexts.orgyoutube.com

Halogenation: Similar to other alkenes, the double bond can react with halogens like bromine (Br₂). This would likely lead to the addition of bromine across the double bond, forming a dibromo derivative. libretexts.org

Synthesis and Structural Diversification of E 3 Cyclopropyl 2 Methylacrylic Acid Derivatives and Analogs

Systematic Exploration of Structure-Activity Relationship (SAR) Analogs

The development of analogs for structure-activity relationship (SAR) studies is fundamental to medicinal chemistry. For derivatives of (E)-3-cyclopropyl-2-methylacrylic acid, this exploration often involves leveraging the cyclopropyl (B3062369) group as a versatile design element. acs.org The cyclopropyl ring is frequently used as a bioisostere for other common chemical groups, such as isopropyl or gem-dimethyl groups. nih.gov This substitution can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.org

A critical parameter in SAR is lipophilicity (logP), which affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl group itself is less lipophilic than an isopropyl or phenyl group. acs.org Further modification of the cyclopropyl ring, for instance through fluorination, allows for fine-tuning of this property. nih.gov Fluorination of a cyclopropyl substituent generally leads to a smaller change in lipophilicity compared to the fluorination of an isopropyl group, providing a more subtle tool for property modulation. nih.govnih.gov

Systematic studies on model compounds, such as substituted alkanols, have quantified these effects. The data reveals how chain extension to form a cyclopropyl group or the introduction of fluorine atoms at different positions impacts lipophilicity, providing a predictive framework for the design of more complex analogs. nih.govresearchgate.net

Table 1: Research Findings on Lipophilicity (logP) of Cyclopropyl Analogs

Compound/Series Modification Effect on Lipophilicity (logP) Reference
Isopropyl Group Replacement with Cyclopropyl Group Reduction in logP acs.org
Phenyl Group Replacement with Cyclopropyl Group Reduction in logP acs.org
Cyclopropylmethanol (E1) β-fluorination (to E2) Minor decrease nih.govresearchgate.net
Cyclopropylmethanol (E1) γ-fluorination (to E3/E4) Minor decrease, with cis-isomer (E3) having slightly lower logP than trans-isomer (E4) nih.gov
Isopropyl Substituent Fluorination Larger lipophilicity modulation compared to fluorinated cyclopropyl group nih.govnih.gov

Synthesis of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime handle for derivatization into esters and amides, which are common functional groups in drug molecules.

Synthesis of Esters: Esters of cyclopropyl acrylic acids can be prepared through several established synthetic routes.

From Aldehydes: One common method involves the reaction of a cyclopropanecarboxaldehyde (B31225) derivative with an ester (containing an α-hydrogen) in the presence of a base. google.com This can yield the target cyclopropyl acrylic ester directly. For example, (E)-cyclopropyl propenyl methyl ester has been synthesized using this approach. google.com

Malonic Ester Synthesis: A more "modern" approach involves a malonic ester pathway. Starting with a dialkyl malonate, deprotonation with a mild base followed by reaction with a suitable electrophile and subsequent intramolecular ring closure can form the cyclopropane (B1198618) ring. youtube.com

Dehydration-Condensation: A general and industrially applicable method is the direct dehydration-condensation of the carboxylic acid with an alcohol. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. google.com

From Nitriles: Hydrolysis of a corresponding cyclopropyl acrylonitrile (B1666552) in acidic conditions (e.g., aqueous sulfuric acid) can yield the carboxylic acid, which can then be esterified. youtube.com

Synthesis of Amides: Amide derivatives are also readily accessible.

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride, for instance by using oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide.

Knoevenagel Condensation: A series of E-2-cyano-(3-substituted phenyl) acrylamides have been synthesized via the Knoevenagel condensation of substituted benzaldehydes with cyanoacetamides, confirming the E-isomer configuration through X-ray analysis. researchgate.net This highlights a pathway to more complex amide analogs.

From Propynoic Acids: In a related synthesis, 3-(trimethylsilyl)prop-2-enamides were synthesized from 3-(trimethylsilyl)propynoic acid, demonstrating a route from acetylenic precursors. researchgate.net

Table 2: Summary of Synthetic Methods for Esters and Amides

Derivative Synthetic Method Starting Materials Reference
Esters Aldehyde Condensation Cyclopropanecarboxaldehyde, Ester google.com
Esters Malonic Ester Synthesis Dialkyl malonate, Dihalide youtube.com
Esters Dehydration-Condensation Carboxylic acid, Alcohol google.com
Amides Acyl Chloride Route Carboxylic acid, Amine researchgate.net
Amides Knoevenagel Condensation Substituted benzaldehyde, Cyanoacetamide researchgate.net

Modifications of the Cyclopropyl Ring in Analogs

The cyclopropyl ring is not merely a passive scaffold; its structure and substitution pattern are critical to the biological activity of its analogs. acs.org Modifications to the ring are a key strategy in drug design.

The three-membered ring imposes significant conformational constraints on adjacent substituents, helping to position them optimally within a receptor's binding pocket. This can lead to an entropically more favorable binding event. acs.org The enhanced π-character of the C-C bonds and the shorter, stronger C-H bonds compared to alkanes give the ring unique electronic properties. acs.org

Specific modifications include:

Introduction of Substituents: Attaching functional groups directly to the cyclopropane ring can profoundly alter the molecule's properties. In one example, Rh(II)-catalyzed cyclopropanation was used to install a cyclopropyl ring onto a fraxinellone (B1674054) core, creating analogs with the ester group oriented on the convex face of the molecule. nih.gov

Fluorination: As discussed in section 4.1, adding fluorine atoms to the cyclopropyl ring is a powerful tactic for modulating lipophilicity. nih.govnih.gov This can improve a compound's ADME profile without drastically altering its size or shape.

Bioisosteric Replacement: The entire cyclopropyl moiety can serve as a replacement for other groups. For example, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can enhance metabolic stability. acs.org

These modifications allow chemists to fine-tune properties such as potency, metabolic stability, and target selectivity. acs.orgresearchgate.net

Synthesis of Stereoisomeric Analogs of this compound

The synthesis of specific stereoisomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. The "(E)-" designation in the parent compound already specifies the geometry around the double bond. The development of analogs often introduces new chiral centers, necessitating stereocontrolled synthetic methods.

Chemoenzymatic strategies have emerged as powerful tools for accessing specific stereoisomers. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical synthesis.

Enzyme-Catalyzed Cyclopropanation: Engineered enzymes, such as variants of myoglobin, can catalyze olefin cyclopropanation with high diastereo- and enantioselectivity. This allows for the construction of chiral cyclopropyl ketones from vinylarenes and diazoketone reagents. nih.gov These chiral ketones are versatile building blocks that can be further diversified. nih.gov

Stereoselective Reductions: Enzymes such as dehydrogenases or whole-cell systems like baker's yeast can be used for the stereoselective reduction of prochiral ketones or for the kinetic resolution of racemic mixtures, yielding optically active alcohols that can be used to build more complex chiral structures.

These biocatalytic and chemoenzymatic methods provide access to a diverse library of chiral cyclopropane scaffolds, which are invaluable for exploring the SAR of enantiomerically pure drug candidates. nih.gov

Applications of E 3 Cyclopropyl 2 Methylacrylic Acid in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

(E)-3-cyclopropyl-2-methylacrylic acid and its derivatives are recognized as important building blocks in organic synthesis. The cyclopropane (B1198618) ring, a highly strained three-membered carbocycle, is a recurring motif in many natural products and pharmaceutical agents. bohrium.commarquette.eduresearchgate.net Its incorporation into molecular structures can significantly influence their biological activity and physicochemical properties, such as metabolic stability and lipophilicity. researchgate.net The presence of both a cyclopropyl (B3062369) group and an acrylic acid functional group in this compound provides multiple avenues for synthetic diversification.

The acrylic acid moiety can undergo a variety of chemical reactions, including esterification, amidation, and conjugate addition. For instance, the synthesis of amides from acrylic acid derivatives has been explored to generate compounds with potential biological applications, such as efflux pump inhibitors in bacteria. researchgate.netnih.gov Furthermore, the double bond can be subjected to reactions like hydrogenation or cyclopropanation.

The synthesis of cyclopropyl acrylic derivatives can be achieved through several methods, such as the reaction of cyclopropanecarboxaldehyde (B31225) with phosphonate (B1237965) derivatives or malonic acid. google.com A process for preparing 3-cyclopropylacrylic acid, a closely related compound, involves the condensation of cyclopropane carboxaldehyde with malonic acid, which can then be halogenated and dehydrohalogenated to produce cyclopropylacetylene, a key intermediate in the synthesis of certain HIV reverse transcriptase inhibitors. google.com These synthetic strategies highlight the accessibility and versatility of the cyclopropyl acrylic acid scaffold.

Table 1: Examples of Reactions Utilizing the Acrylic Acid Moiety

Reaction TypeReagents and ConditionsProduct TypePotential Applications
EsterificationAlcohol, Acid CatalystEsterPro-drugs, Fragrances
AmidationAmine, Coupling AgentAmidePharmaceuticals, Agrochemicals
Conjugate AdditionNucleophile (e.g., Gilman reagent)3-substituted propanoic acidIntroduction of new functional groups
HydrogenationH₂, Metal Catalyst (e.g., Pd/C)3-cyclopropyl-2-methylpropanoic acidSaturated building blocks
DihalogenationHalogen (e.g., Br₂)2,3-Dihalo-3-cyclopropyl-2-methylpropanoic acidIntermediate for further transformations

Role in the Total Synthesis of Natural Products

The cyclopropane motif is a key structural feature in a wide range of natural products, including terpenes, fatty acid metabolites, and amino acids. bohrium.commarquette.edu Consequently, cyclopropane-containing building blocks are crucial for the total synthesis of these complex molecules. While direct total syntheses employing this compound are not extensively documented in readily available literature, the synthesis of natural products with similar structural features underscores its potential.

A notable example is the total synthesis of (–)-majusculoic acid, a marine natural product with anti-inflammatory properties. google.com The synthesis of this molecule involves a key intermediate, methyl (E)-3-((1R,2R)-2-(but-3-en-1-yl)cyclopropyl)acrylate, which shares the core (E)-3-cyclopropylacrylate structure. google.com This synthesis demonstrates the strategic importance of this scaffold in constructing complex natural products.

The synthesis of various cyclopropane-containing natural products often relies on methods such as the Simmons-Smith cyclopropanation and transition-metal-catalyzed reactions to construct the three-membered ring. bohrium.commarquette.edu The presence of the acrylic acid functionality in this compound provides a handle for further elaboration to complete the synthesis of the target natural product. The field of natural product synthesis continues to explore the use of such versatile building blocks to achieve efficient and elegant synthetic routes. bohrium.com

Table 2: Selected Natural Products Containing a Cyclopropane Ring

Natural ProductClassSourceNoted Biological Activity
Curacin AFatty Acid MetaboliteMarine CyanobacteriumAntimitotic
CilastatinAmino Acid DerivativeSyntheticRenal dehydropeptidase inhibitor
AnthroplaloneSesquiterpenoidOkinawan ActiniaNot specified
(–)-Majusculoic AcidFatty Acid MetaboliteMarine CyanobacteriumAnti-inflammatory

Intermediate in the Preparation of Advanced Biologically Active Compounds

The cyclopropane ring is a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, and its incorporation can lead to enhanced biological activity and improved pharmacokinetic properties. bohrium.com this compound is a precursor for a variety of biologically active compounds, particularly in the agrochemical and pharmaceutical sectors.

In the field of agrochemicals, cyclopropanecarboxylic acids are fundamental components of pyrethroid insecticides. arkat-usa.orgwho.intgoogle.com These synthetic analogs of the natural pyrethrins (B594832) are potent insecticides with low mammalian toxicity. who.intnih.gov The synthesis of many pyrethroids involves the esterification of a cyclopropanecarboxylic acid with an appropriate alcohol. arkat-usa.org While many commercial pyrethroids are derived from chrysanthemic acid, the structural similarity of this compound suggests its potential as a building block for novel insecticide discovery. Patents have described pyrethroids with a dienic chain at the 3-position of the cyclopropane ring, highlighting the ongoing exploration of structural diversity in this class of compounds. google.com

In pharmaceuticals, the cyclopropane moiety is found in a number of marketed drugs. bohrium.com The synthesis of amide derivatives containing a cyclopropane ring has been shown to yield compounds with antimicrobial and antifungal activities. bohrium.com The combination of the cyclopropyl group and the acrylic acid functionality in this compound makes it an attractive starting material for the synthesis of new therapeutic agents.

Applications in Polymer Chemistry, Including Monomer Synthesis

The use of this compound as a monomer in polymer chemistry is not well-documented in publicly available research. However, the broader class of acrylic and methacrylic acids are widely used monomers in the synthesis of a vast range of polymers with diverse applications. sapub.org These polymers are used as adhesives, coatings, and in biomedical applications. sapub.orggoogle.com

The incorporation of a cyclopropyl group into a polymer backbone can impart unique properties, such as increased rigidity and altered thermal and optical characteristics. Research has been conducted on the copolymerization of other cyclopropane-containing monomers, such as p-(2-ethoxycarbonyl)cyclopropyl styrene, with methacrylic acid, leading to polymers with high optical transparency and photosensitivity. researchgate.net This suggests that this compound could potentially be used to synthesize novel polymers with tailored properties.

The synthesis of polycyclic acrylic monomers for various applications is an active area of research. researchgate.net The general methods for synthesizing such monomers include esterification and transesterification reactions. Given the reactivity of its carboxylic acid group, this compound could be converted into various ester monomers and subsequently polymerized or copolymerized to create new materials. Further research is needed to fully explore the potential of this compound in the field of polymer chemistry.

Computational Chemistry and Theoretical Investigations of E 3 Cyclopropyl 2 Methylacrylic Acid

Molecular Docking Studies with Biological Receptors and Enzymes for Binding Mode Elucidation

Molecular docking is a computational method that predicts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). This technique is fundamental in drug discovery and molecular biology for understanding and predicting the interactions that form a stable complex.

For a compound like (E)-3-cyclopropyl-2-methylacrylic acid, molecular docking would be a key step in identifying its potential biological targets and understanding its mechanism of action at a molecular level. The typical workflow for such a study involves:

Preparation of Ligand and Receptor: The three-dimensional (3D) structure of this compound would be constructed and its energy minimized to find its most stable 3D shape. A potential biological receptor, such as an enzyme involved in a disease process, would be chosen, and its 3D structure would be sourced from a public database like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand is systematically placed into the active site of the receptor in numerous possible orientations and conformations. For each of these poses, the software calculates a score, often representing the binding affinity, which estimates the strength of the interaction.

Analysis of Binding Modes: The results are then analyzed to determine the most favorable binding poses. This analysis focuses on the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues lining the receptor's active site. For example, docking studies on other acrylic acid derivatives have successfully identified crucial interactions with their target enzymes, offering insights into their inhibitory capabilities. nih.govresearchgate.net Similarly, research on other cyclopropane-containing molecules has utilized docking to clarify how they fit within receptor pockets. researchgate.netnih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Receptor

ParameterValue
Target Receptor Data not available in published literature
PDB ID Data not available in published literature
Binding Affinity (kcal/mol) Data not available in published literature
Interacting Residues Data not available in published literature
Types of Interactions Data not available in published literature

Conformational Analysis and Energy Landscapes of the Cyclopropyl-Acrylic Acid Scaffold

Conformational analysis is the study of the different 3D arrangements of atoms in a molecule that can be interconverted by rotating around single bonds. The resulting energy landscape reveals the molecule's flexibility, its most stable forms, and the energy barriers between them.

Identification of Rotatable Bonds: The main focus would be on the single bond that connects the cyclopropyl (B3062369) ring to the acrylic acid framework.

Potential Energy Surface Scanning: By systematically rotating this bond and calculating the molecule's energy at each incremental step using quantum mechanical methods, a potential energy surface is created.

Identification of Conformers: The low points (minima) on this surface correspond to stable conformations, while the high points (maxima) represent the energy required to transition between them. This analysis identifies the most stable 3D structure of the molecule, which is crucial as this preferred shape dictates how it will interact with biological targets.

Table 2: Illustrative Conformational Analysis Summary for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (°)Population (%)
Global Minimum Data not available in published literatureData not available in published literatureData not available in published literature
Local Minimum 1 Data not available in published literatureData not available in published literatureData not available in published literature
Local Minimum 2 Data not available in published literatureData not available in published literatureData not available in published literature

Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide deep insights into molecular orbitals, charge distribution, and chemical reactivity.

For this compound, quantum chemical calculations, often using Density Functional Theory (DFT), would be applied to investigate:

Electronic Properties: This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.

Charge Distribution: An analysis of the electrostatic potential map would show how electron density is distributed across the molecule. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) areas, which is vital for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Chemical reactivity descriptors such as hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

Reaction Pathways: Quantum chemical methods can model potential chemical reactions involving the molecule. By calculating activation energies and mapping the structures of transition states, these methods can predict the most probable mechanisms of a reaction. Such approaches have been used with other acrylic acids to understand processes like polymerization. mdpi.comdnu.dp.ua

Table 3: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy (eV) Data not available in published literature
LUMO Energy (eV) Data not available in published literature
HOMO-LUMO Gap (eV) Data not available in published literature
Dipole Moment (Debye) Data not available in published literature
Method/Basis Set Data not available in published literature

Advanced Spectroscopic Characterization and Structural Elucidation of E 3 Cyclopropyl 2 Methylacrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (E)-3-cyclopropyl-2-methylacrylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The stereochemistry, specifically the (E)-configuration, can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)The chemical shift can vary with concentration and solvent.
Olefinic Proton (=CH)6.5 - 7.0DoubletCoupled to the methine proton of the cyclopropyl (B3062369) group.
Methyl Protons (-CH₃)1.8 - 2.2Singlet or DoubletMay show long-range coupling with the olefinic proton.
Cyclopropyl Methine Proton (-CH)1.3 - 1.8MultipletCoupled to the olefinic proton and the cyclopropyl methylene (B1212753) protons.
Cyclopropyl Methylene Protons (-CH₂)0.5 - 1.2MultipletDiastereotopic protons will exhibit complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Carbon (-COOH)170 - 180
Olefinic Carbon (=C-CH₃)125 - 135
Olefinic Carbon (=CH)140 - 150
Methyl Carbon (-CH₃)15 - 25
Cyclopropyl Methine Carbon (-CH)10 - 20
Cyclopropyl Methylene Carbons (-CH₂)5 - 15

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₀O₂), the expected exact mass is approximately 126.0681 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

Plausible Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z 109.

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a peak at m/z 81.

Decarboxylation (loss of CO₂): [M - 44]⁺, which may not be a primary fragmentation but could occur.

Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragment ions.

Hypothetical Mass Spectrometry Data:

m/z Proposed Fragment Notes
126[C₇H₁₀O₂]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Loss of a methyl group
109[M - OH]⁺Loss of a hydroxyl radical
81[M - COOH]⁺Loss of the carboxyl group
67[C₅H₇]⁺Fragment from the cyclopropyl and vinyl backbone

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and alkene functionalities.

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Description
O-H stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic very broad absorption due to hydrogen bonding.
C=O stretch (Carboxylic Acid)1680 - 1710StrongConjugation with the C=C double bond lowers the frequency.
C=C stretch (Alkene)1620 - 1650MediumCharacteristic of a conjugated double bond.
C-H stretch (Alkene)3000 - 3100MediumAbsorption for the vinylic C-H bond.
C-O stretch (Carboxylic Acid)1210 - 1320Strong
O-H bend (Carboxylic Acid)920 - 950Medium, BroadOut-of-plane bend.

The presence of the very broad O-H stretch and the strong, conjugated C=O stretch would be key indicators of the carboxylic acid group, while the C=C and vinylic C-H stretches would confirm the presence of the double bond.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

While this compound itself is achiral, many of its derivatives, particularly those resulting from reactions at the double bond or esterification with a chiral alcohol, can be chiral. Assessing the enantiomeric purity of such derivatives is crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common Chiral Stationary Phases for Carboxylic Acids:

Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer broad applicability.

Macrocyclic glycopeptide-based CSPs: (e.g., Chirobiotic T) can be effective for the separation of polar and ionic compounds. nih.gov

Crown ether-based CSPs: (e.g., Crownpak CR(+)) are particularly useful for the separation of amino acids and other compounds with primary amine groups, and can be adapted for carboxylic acids. nih.gov

The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

In addition to chromatography, spectroscopic methods can also be employed for enantiomeric purity assessment:

NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the enantiomers form diastereomeric complexes that can have different NMR chemical shifts. Alternatively, reacting the enantiomeric mixture with a CDA creates diastereomers that are distinguishable by NMR.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration and enantiomeric purity.

The combination of these advanced spectroscopic and chromatographic techniques provides a robust framework for the complete structural elucidation and purity assessment of this compound and its chiral derivatives.

Biological Activity and Molecular Mechanisms of E 3 Cyclopropyl 2 Methylacrylic Acid and Its Analogs

Structure-Activity Relationship (SAR) Studies for Understanding Bioactivity Modulation

Structure-activity relationship (SAR) studies have been instrumental in elucidating how structural modifications to abscisic acid (ABA) analogs influence their biological activity. The incorporation of a cyclopropyl (B3062369) group is a notable modification investigated for its potential to enhance receptor affinity and specificity.

Research into new 3'-alkyl ABA derivatives has shown that attaching a cyclopropyl group to position 3 of the ABA scaffold can increase binding affinity. nih.gov This enhancement is attributed to the cyclopropyl group occupying the C6 cleft within the ABA-binding pocket of the receptors. nih.gov This strategic placement serves to create a more stable and specific interaction with certain receptor subfamilies. nih.gov For instance, the inclusion of a 3-cyclopropyl group in a series of 3'-alkyl ABAs led to an increased inhibitory activity of pyrabactin (B1679896) resistance 1 (PYR1) and PYR1-like (PYL1) proteins against their target type 2C protein phosphatases. nih.gov

Furthermore, studies on cis-2,3-cyclopropanated abscisic acid (cis-CpABA) have highlighted the critical importance of stereochemistry for bioactivity. The synthesis and biological evaluation of specific enantiomers, namely 2S,3S-2,3-cyclopropanated ABA and 2R,3R-2,3-cyclopropanated ABA, revealed significant differences in their effects. nih.gov The 2S,3S enantiomer (3a) demonstrated higher inhibitory activity on seed germination compared to both its 2R,3R counterpart and natural ABA. nih.gov This underscores that the specific spatial arrangement of the cyclopropyl group is a key determinant of the analog's biological function, a finding corroborated by molecular docking studies. nih.gov In contrast to these agonists, other research has focused on creating ABA antagonists by attaching bulky groups to the 3'-carbon of ABA, which physically prevents the conformational change in the receptor required for signaling. rsc.org

Table 1: Summary of Structure-Activity Relationship Findings for Cyclopropyl ABA Analogs

Structural Modification Observed Effect on Bioactivity Source
Addition of 3-cyclopropyl groupIncreased binding affinity and specificity to certain ABA receptors (PYR1/PYL1). nih.gov
2S,3S configuration of cyclopropyl groupHigher inhibitory activity in seed germination compared to ABA and the 2R,3R enantiomer. nih.gov
2R,3R configuration of cyclopropyl groupWeaker inhibitory activity in seed germination compared to the 2S,3S enantiomer. nih.gov

Investigations into Enzyme Inhibition Mechanisms

The core mechanism of ABA signaling involves a double-negative regulatory system where ABA receptors of the PYR/PYL/RCAR family, upon binding ABA, inhibit the activity of type 2C protein phosphatases (PP2Cs), such as HYPERSENSITIVE TO ABA1 (HAB1). frontiersin.org This releases the positive regulators, SnRK2 kinases, from PP2C-mediated repression, thereby activating downstream ABA responses. frontiersin.org

Cyclopropyl analogs of ABA have been shown to directly engage this central pathway. An action mechanism study revealed that cyclopropanated ABA analogs inhibit the phosphatase activity of HAB1. nih.gov Congruent with SAR findings, the degree of inhibition was dependent on the stereochemistry of the analog. The 2S,3S-2,3-cyclopropanated ABA (3a) exhibited greater inhibition of HAB1's phosphatase activity than the 2R,3R enantiomer (3b), although both were less potent than ABA itself in this specific assay. nih.gov This demonstrates that the cyclopropyl moiety is a viable structural element for modulating the activity of key enzymes in the ABA signaling cascade. The inhibition of PP2Cs like HAB1 is a critical step, as it allows for the activation of SnRK2 kinases, which then phosphorylate downstream targets to mediate physiological responses. frontiersin.org

Based on a review of the available scientific literature, there is currently no specific information regarding the inhibition of other enzymes by (E)-3-cyclopropyl-2-methylacrylic acid or its close ABA analogs. Research has predominantly focused on their role as modulators of the core ABA signaling pathway, specifically targeting the interaction between PYR/PYL receptors and PP2C phosphatases like HAB1.

Receptor Binding and Signaling Pathway Modulation

The biological activity of ABA analogs is initiated by their binding to ABA receptors. Molecular docking studies have provided a structural basis for understanding these interactions. The binding of cyclopropyl ABA analogs to the ABA receptor PYL10 has been modeled, and the results align with bioassay data. nih.gov These in silico analyses confirmed that the specific configuration of the 2,3-cyclopropyl group is important for the bioactivity of these analogs, influencing how they fit within the receptor's ligand-binding pocket. nih.gov

Studies on other ABA analogs have shown that the addition of a cyclopropyl group at position 3 of the ABA scaffold is a targeted strategy to occupy a specific cleft (the C6 cleft) in the receptor's binding pocket, thereby enhancing binding affinity. nih.gov The activation of specific receptors, including PYL1, PYL2, and PYL5, by these analogs mediates downstream effects like stomatal closure. nih.gov

It is important to note that while the prompt mentions tubulin, a review of the scientific literature did not yield any evidence of interactions between this compound or its close ABA analogs and tubulin. Their known molecular targets are confined to the PYR/PYL/RCAR family of ABA receptors.

Table 2: Receptor Interaction Profile for Cyclopropyl ABA Analogs

Analog Class Target Receptor(s) Interaction Details Source
Cyclopropanated ABA (cis-CpABA)PYL10Molecular docking confirmed the importance of the cyclopropyl group's stereochemistry for binding. nih.gov
3-Cyclopropyl-3'-alkyl ABAsPYR1, PYL1, PYL2, PYL5The cyclopropyl group occupies the C6 cleft in the receptor's binding pocket, increasing affinity. nih.gov

The available scientific literature focuses on the role of this compound and its analogs within the context of plant biology, specifically their modulation of the abscisic acid signaling pathway. There are no specific findings in the reviewed sources detailing their impact or mechanisms of action on mammalian cellular pathways, such as inflammatory pathways involving NF-κB or MAPK.

Development and Application of Mechanistic Probes in Bioorganic Chemistry

The field of bioorganic chemistry utilizes chemical and molecular approaches to investigate and understand complex biological processes. nih.gov A key strategy in this endeavor is the design and application of mechanistic probes—molecules crafted to interrogate, report on, or perturb biological pathways. Cyclopropane-containing molecules, due to their unique reactivity and conformational rigidity, have emerged as valuable tools in this context.

While specific research on this compound as a mechanistic probe is not extensively documented, the broader class of cyclopropane (B1198618) derivatives has been effectively employed to study enzyme mechanisms and reaction intermediates. For instance, aryl-substituted cyclopropyl acetylenes have been utilized as sensitive probes to elucidate the mechanisms of metal-catalyzed hydration of alkynes. nih.gov These probes can help distinguish between different catalytic pathways by revealing the formation of specific intermediates.

Similarly, stereochemically defined cyclopropanes have been instrumental in mechanistic studies of gold(I)-catalyzed sigmatropic rearrangements. nih.gov Their rigid structures allow for detailed investigation into the reversibility and stereochemical course of these reactions, providing insights into the behavior of intermediates.

By analogy, this compound and its analogs could potentially serve as probes for enzymes that process α,β-unsaturated acids and esters. The cyclopropyl group, acting as a sterically defined and electronically unique substituent, could provide insights into the topology and electronic environment of enzyme active sites. For example, its interaction with an active site could be compared with that of analogous compounds bearing isopropyl or vinyl groups to map out steric and electronic preferences.

One well-documented example of a cyclopropane-containing molecule used as a mechanistic probe is 1-aminocyclopropanecarboxylic acid (ACC). unl.pt As the immediate biosynthetic precursor to the plant hormone ethylene (B1197577), ACC and its derivatives have been crucial in studying the mechanism of ACC synthase and ACC oxidase, enzymes involved in ethylene biosynthesis. unl.pt This highlights the potential of incorporating the cyclopropane motif to create powerful tools for mechanistic elucidation in bioorganic chemistry.

Table 1: Examples of Cyclopropane-Containing Mechanistic Probes

Probe CompoundBiological System/Reaction StudiedMechanistic Insight Gained
Aryl-substituted cyclopropyl acetylenesMetal-catalyzed hydration of alkynesDelineation of reaction pathways and intermediate formation nih.gov
Stereochemically defined cyclopropanesGold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangementsUnderstanding reaction reversibility and stereochemistry nih.gov
1-Aminocyclopropanecarboxylic acid (ACC)Ethylene biosynthesis in plantsElucidation of the mechanism of ACC synthase and ACC oxidase unl.pt

Influence of Cyclopropane Ring Strain and Molecular Conformation on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The incorporation of a cyclopropane ring into a molecular scaffold, such as in this compound, exerts a profound influence on these characteristics, primarily through ring strain and conformational constraint.

The cyclopropane ring possesses a significant amount of strain energy due to its three-membered ring structure, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent strain results in "bent" bonds with increased p-character, making the cyclopropane ring electronically similar to a carbon-carbon double bond in some respects. unl.pt This unique electronic nature can influence how the molecule interacts with biological targets. For example, the cyclopropyl group can participate in electronic interactions within an enzyme's active site that would not be possible for a simple alkyl group.

Furthermore, the rigidity of the cyclopropane ring severely restricts the conformational freedom of the molecule. This conformational locking can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a receptor or enzyme active site. This can lead to enhanced potency and selectivity.

The influence of the precise stereochemistry of the cyclopropane ring on biological activity has been demonstrated in studies of cyclopropyl-epothilones, a class of microtubule-stabilizing anticancer agents. The orientation of the cyclopropane moiety was found to be critical for activity; an analog with a configuration corresponding to the natural epoxide of epothilones was significantly more potent than its diastereomer. This underscores that the spatial arrangement of the cyclopropyl group is a key determinant of biological function.

In the context of this compound, the cyclopropyl group's conformation relative to the acrylic acid moiety would be expected to play a crucial role in its biological activity. The rigid cyclopropane ring would dictate the spatial presentation of the methyl and carboxylic acid groups, influencing how the molecule fits into a binding pocket. Structure-activity relationship (SAR) studies on related molecules, such as kappa opioid receptor agonists, have also shown that the N-cyclopropylmethyl substituent is a key determinant of potency and selectivity. nih.gov

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is also relevant. The cyclopropyl group can be considered a bioisostere of a vinyl group or, in some contexts, a carbonyl group. The replacement of other groups with a cyclopropyl ring can lead to improved metabolic stability, as the cyclopropane ring is generally resistant to many common metabolic pathways.

Table 2: Physicochemical Properties Influenced by the Cyclopropane Ring

PropertyInfluence of Cyclopropane RingConsequence for Biological Activity
Bonding and Electronics Increased p-character in C-C bonds due to ring strainCan mimic C=C double bonds in interactions; unique electronic interactions with biological targets. unl.pt
Conformation Restricted rotation and rigid structurePre-organization for binding, leading to enhanced potency and selectivity.
Metabolic Stability Generally resistant to enzymatic degradationCan lead to improved pharmacokinetic profiles.
Lipophilicity Increases lipophilicity compared to a linear propyl groupCan influence cell permeability and distribution.

Future Directions and Emerging Research Avenues for E 3 Cyclopropyl 2 Methylacrylic Acid

Development of Novel Stereoselective Synthetic Strategies for Enhanced Efficiency

The biological activity of chiral molecules is often dependent on their specific stereochemistry, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities. nih.gov Therefore, a primary focus of future research will be the development of efficient and highly stereoselective synthetic routes to (E)-3-cyclopropyl-2-methylacrylic acid and its derivatives.

Current synthetic approaches to cyclopropane-containing molecules and chiral acrylic acids often involve multi-step processes. researchgate.netrsc.org Emerging strategies in asymmetric synthesis, which are crucial for producing single-enantiomer drugs, are increasingly being applied to complex molecular architectures. nih.govnih.gov Future synthetic efforts for this compound are likely to concentrate on:

Asymmetric Cyclopropanation: The use of chiral catalysts (both metal-based and organocatalysts) to directly introduce the cyclopropane (B1198618) ring with high enantioselectivity. researchgate.net

Substrate-Directed Reactions: Employing chiral auxiliaries to guide the stereochemical outcome of key reaction steps, followed by their removal. A three-step sequence involving aldol (B89426) addition, directed cyclopropanation, and retro-aldol cleavage has been shown to be effective for the asymmetric synthesis of other chiral cyclopropane-carboxaldehydes. rsc.org

Enzyme-Mediated Catalysis: Biocatalysis has emerged as a sustainable and highly selective alternative for creating chiral centers, and engineered enzymes could be developed to synthesize specific enantiomers of cyclopropyl (B3062369) compounds. researchgate.net

Design of Targeted Derivatives with Refined Mechanistic Specificity

The core structure of this compound serves as a versatile scaffold for the design of new derivatives with potentially enhanced biological activity and more specific mechanisms of action. The cyclopropyl group is known to be a valuable fragment in drug discovery, often improving properties such as metabolic stability and target binding. acs.orgnih.gov The acrylic acid moiety is also a common feature in biologically active compounds. nih.govtandfonline.com

Future research will likely involve the systematic modification of the parent compound to establish clear structure-activity relationships (SAR). This can be achieved by:

Synthesizing a library of derivatives by introducing various substituents onto the cyclopropyl ring.

Modifying the carboxylic acid group to form esters, amides, or other functional groups to alter polarity, bioavailability, and binding interactions. nih.gov

Altering the methyl group on the acrylic acid backbone to probe steric and electronic effects at the active site of a biological target.

For instance, studies on other acrylic acid derivatives have shown that even small structural changes can significantly impact their inhibitory concentrations (IC₅₀) against targets like β-tubulin. researchgate.netacs.org By creating and testing a diverse set of analogues, researchers can identify the key pharmacophoric features required for potent and selective activity, leading to the design of derivatives with refined mechanistic specificity. nih.gov

Advanced Computational Modeling for Mechanism-Based Molecular Design

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are now indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. researchgate.netfums.ac.ir These computational methods allow researchers to predict how a molecule will interact with a specific biological target, providing insights into binding affinity and mechanism of action before committing to costly and time-consuming synthesis. fums.ac.ir

For this compound, future research will undoubtedly leverage these advanced computational approaches. Docking studies can be performed to screen virtual libraries of its derivatives against known protein targets. researchgate.netnih.gov For example, molecular docking has been successfully used to study how other acrylic acid derivatives bind to the colchicine-binding site of tubulin or to the active sites of enzymes like urease and α-glucosidase. researchgate.netnih.gov

Key future research activities in this area will include:

Molecular Docking: To predict the binding modes and affinities of this compound and its designed derivatives with various biological targets, such as enzymes and receptors. mdpi.commdpi.com

Molecular Dynamics Simulations: To study the stability of the ligand-protein complexes over time and to understand the dynamic behavior that governs molecular recognition. tandfonline.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: To build mathematical models that correlate the chemical structure of the derivatives with their biological activity, further guiding the design of more potent compounds. researchgate.net

These computational studies will provide a rational, mechanism-based framework for designing the next generation of derivatives with enhanced therapeutic potential.

Exploration of New Biological Targets and Intracellular Pathways

Compounds containing cyclopropane rings are known to exhibit a wide spectrum of biological activities, including antitumor, antiviral, and enzyme inhibitory effects. unl.ptresearchgate.net Similarly, acrylic acid derivatives have been identified as potential anticancer agents, enzyme inhibitors, and modulators of cellular processes. nih.govacs.orgnih.gov A significant future research avenue for this compound is the comprehensive exploration of its biological targets and the intracellular pathways it affects.

The reactivity of the acrylic acid moiety suggests that it may act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in proteins. researchgate.net This mode of action is a known mechanism for many enzyme inhibitors. The strained cyclopropyl ring can also participate in specific interactions within a protein's binding pocket. unl.pt

Future investigations will likely employ a range of modern biological techniques to:

Identify Protein Targets: Using methods like affinity chromatography and proteomics to isolate and identify the specific proteins that bind to this compound.

Elucidate Intracellular Pathways: Determining how the compound affects cellular signaling cascades and metabolic pathways. For example, some acrylic acid derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.netacs.org

Screen for Broad Biological Activity: Testing the compound against a wide range of cell lines (e.g., cancer cells) and pathogens to uncover new therapeutic applications.

Discovering the specific biological targets and pathways is essential for understanding the compound's mechanism of action and for the rational development of new therapeutic agents based on its unique chemical structure.

Q & A

Q. What are the optimal synthetic routes for (E)-3-cyclopropyl-2-methylacrylic acid, and how do reaction conditions influence stereoselectivity?

The synthesis typically involves cyclopropane ring formation followed by acrylate coupling. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical control of the cyclopropyl group .
  • Acrylate Formation : Wittig or Horner-Wadsworth-Emmons reactions to establish the α,β-unsaturated carboxylic acid moiety. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect E/Z isomer ratios .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 to 1:1) to isolate the E-isomer.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl3) shows distinct vinyl proton coupling (J = 15–16 Hz for E-configuration) and cyclopropyl proton splitting (δ 1.2–1.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) confirm purity (>98%) and molecular ion ([M-H]<sup>-</sup> at m/z 153.1) .
  • X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals grown via slow evaporation in ethanol .

Advanced Research Questions

Q. How can discrepancies in reported biological activity of this compound be resolved?

Contradictions often arise from:

  • Solubility Differences : Use of DMSO vs. aqueous buffers alters bioavailability. Pre-saturate solvents and validate dissolution via UV-Vis (λmax 260 nm) .
  • Isomeric Purity : Even 5% Z-isomer contamination can skew enzyme inhibition assays. Employ chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) for rigorous isomer separation .
  • Cell Line Variability : Replicate assays across multiple lines (e.g., HEK293 vs. HeLa) and use ANOVA with post-hoc Tukey tests to identify confounding factors .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO energy (~-1.8 eV) indicates susceptibility to Michael additions .
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using GROMACS. Correlate free-energy barriers (ΔG<sup>‡</sup>) with experimental yields .

Q. How do steric effects from the cyclopropyl group influence regioselectivity in cross-coupling reactions?

  • Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindered regions. The cyclopropyl group increases steric bulk by ~30% compared to methyl, directing couplings to the β-position .
  • Catalyst Screening : Test Pd(PPh3)4 vs. bulky ligands (XPhos). Bulkier ligands favor α-selectivity (70% vs. 40% yield) due to reduced steric clash .

Methodological Guidance for Data Contradiction Analysis

Q. What statistical frameworks address conflicting results in structure-activity relationship (SAR) studies?

  • Meta-Analysis : Aggregate data from ≥5 independent studies. Use random-effects models (RevMan software) to account for heterogeneity. Weight studies by sample size and purity metrics .
  • Sensitivity Analysis : Vary assay parameters (pH, temperature) in a factorial design. Apply Monte Carlo simulations to identify critical variables (e.g., pH 7.4 ± 0.2 alters IC50 by 2-fold) .

Q. How should researchers design longitudinal studies to assess stability under physiological conditions?

  • Sampling Intervals : Collect data at 0, 24, 48, and 168 hours. Use LC-MS to track degradation products (e.g., cyclopropane ring-opening at m/z 123.1) .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Model degradation kinetics with Arrhenius equations to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-cyclopropyl-2-methylacrylic acid
Reactant of Route 2
(E)-3-cyclopropyl-2-methylacrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.